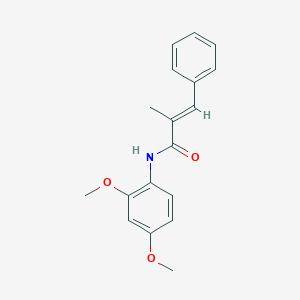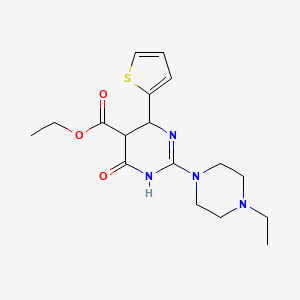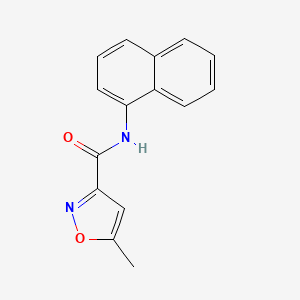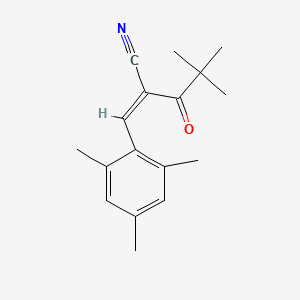![molecular formula C14H20N2O3S B4741057 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4741057.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Descripción general
Descripción
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as NMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMS is a potent and selective inhibitor of a specific type of enzyme called carbonic anhydrase, which plays a crucial role in many physiological processes. In
Mecanismo De Acción
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide works by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of protons, which can have various effects depending on the tissue and the specific isoform of carbonic anhydrase involved.
Biochemical and Physiological Effects:
The effects of this compound on biochemical and physiological processes depend on the tissue and the isoform of carbonic anhydrase involved. In the brain, for example, this compound has been shown to decrease the production of cerebrospinal fluid and to have anticonvulsant effects. In the kidneys, this compound can inhibit the reabsorption of bicarbonate ions, leading to an increase in the excretion of bicarbonate and a decrease in the pH of the urine. In the eyes, this compound has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which allows researchers to study the effects of inhibiting this enzyme without interfering with other physiological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it can have off-target effects on other enzymes that are structurally similar to carbonic anhydrase, such as acetylcholinesterase. Additionally, the effects of this compound can be influenced by factors such as pH, temperature, and the concentration of other ions, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of interest is the use of this compound as a tool to study the role of carbonic anhydrase in various disease states, such as epilepsy and glaucoma. Additionally, further research is needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects.
Aplicaciones Científicas De Investigación
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been used extensively in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, fluid secretion, and ion transport in many tissues, including the brain, kidneys, and eyes. By inhibiting carbonic anhydrase, this compound can help researchers better understand the mechanisms underlying these processes. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-4-3-9-16(10-11)14(17)12-5-7-13(8-6-12)15-20(2,18)19/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPOXZOBRHUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![6-{[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741022.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4741041.png)

![2-[(3-chloro-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4741062.png)
![1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4741069.png)
![2-ethoxy-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4741070.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4741071.png)

![ethyl 5-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4741079.png)